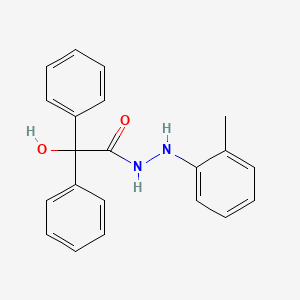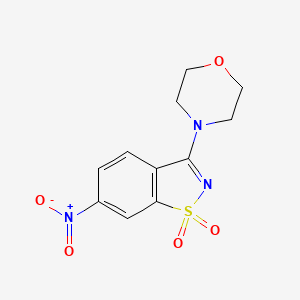![molecular formula C19H18BrN3O3 B11538513 2-(2-bromo-4-methoxyphenoxy)-N'-[(E)-(1-methyl-1H-indol-3-yl)methylidene]acetohydrazide](/img/structure/B11538513.png)
2-(2-bromo-4-methoxyphenoxy)-N'-[(E)-(1-methyl-1H-indol-3-yl)methylidene]acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- This compound is a hydrazide derivative with a complex structure. Let’s break it down:
- The core structure consists of an acetohydrazide moiety (N’-[(E)-(1-methyl-1H-indol-3-yl)methylidene]) attached to a phenoxy group (2-bromo-4-methoxyphenoxy).
- The indole ring (1-methyl-1H-indol-3-yl) contributes to its aromatic character.
- Overall, it combines features from both hydrazides and indoles, making it intriguing for various applications.
Vorbereitungsmethoden
- Synthetic routes:
- Unfortunately, specific synthetic routes for this compound are not readily available in the literature.
- considering its complexity, it likely involves multiple steps, including hydrazide formation, indole functionalization, and bromination.
- Industrial production:
- Industrial-scale synthesis may involve modifications of existing methods or custom approaches.
- Collaboration with experts in synthetic chemistry would be necessary for large-scale production.
Analyse Chemischer Reaktionen
- Reactions:
- It could undergo various reactions, including:
- Bromination (due to the bromo group).
- Hydrazide reactions (e.g., acylation, condensation).
- Indole-based transformations (e.g., electrophilic substitution).
- It could undergo various reactions, including:
- Common reagents and conditions:
- Bromination: N-bromosuccinimide (NBS) in an inert solvent.
- Hydrazide reactions: Acetic anhydride, acid catalysts.
- Indole modifications: Lewis acids (e.g., AlCl₃).
- Major products:
- Brominated derivatives, acylated hydrazides, and modified indoles.
Wissenschaftliche Forschungsanwendungen
- Chemistry:
- Building block for designing novel compounds.
- Potential ligand for metal complexes.
- Biology and Medicine:
- Investigate its interactions with biological targets (e.g., enzymes, receptors).
- Evaluate its cytotoxicity or antimicrobial properties.
- Industry:
- Explore its use in materials science (e.g., polymers, coatings).
Wirkmechanismus
- Not well-documented, but:
- It might interact with cellular components (proteins, nucleic acids) due to its diverse functional groups.
- Further studies are needed to elucidate its precise mechanism.
Vergleich Mit ähnlichen Verbindungen
- Similar compounds:
(2-bromo-4-methoxyphenoxy) (tert-butyl)dimethylsilane: .
4-BROMO-2-(2-((4-METHOXYPHENOXY)ACETYL)CARBOHYDRAZONOYL)PHENYL 4-METHYLBENZOATE: .
2-Methoxyphenyl isocyanate: (for chemoselective reactions) .
Remember that detailed experimental procedures and specific data are scarce, but this compound’s potential warrants further investigation
Eigenschaften
Molekularformel |
C19H18BrN3O3 |
|---|---|
Molekulargewicht |
416.3 g/mol |
IUPAC-Name |
2-(2-bromo-4-methoxyphenoxy)-N-[(E)-(1-methylindol-3-yl)methylideneamino]acetamide |
InChI |
InChI=1S/C19H18BrN3O3/c1-23-11-13(15-5-3-4-6-17(15)23)10-21-22-19(24)12-26-18-8-7-14(25-2)9-16(18)20/h3-11H,12H2,1-2H3,(H,22,24)/b21-10+ |
InChI-Schlüssel |
ICMGNZDELNVTIB-UFFVCSGVSA-N |
Isomerische SMILES |
CN1C=C(C2=CC=CC=C21)/C=N/NC(=O)COC3=C(C=C(C=C3)OC)Br |
Kanonische SMILES |
CN1C=C(C2=CC=CC=C21)C=NNC(=O)COC3=C(C=C(C=C3)OC)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-Phenoxyphenyl)-N-({N'-[(1E)-1-(thiophen-2-YL)ethylidene]hydrazinecarbonyl}methyl)methanesulfonamide](/img/structure/B11538433.png)
![4-[(E)-{2-[(2,4,6-tribromophenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-fluorobenzoate](/img/structure/B11538441.png)
![4-[(E)-({4-[(2E)-3-(4-fluorophenyl)prop-2-enoyl]phenyl}imino)methyl]phenyl 3-bromobenzoate](/img/structure/B11538442.png)

![4-[2,2-Dichloro-1-(4-ethoxy-3-nitrophenyl)ethenyl]-1-ethoxy-2-nitrobenzene](/img/structure/B11538446.png)

![1,1'-[1-Benzyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-diyl]dibutan-1-one](/img/structure/B11538457.png)
![3-[(E)-{2-[(2-bromo-4-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-bromobenzoate](/img/structure/B11538483.png)
![2-[(diphenylmethyl)sulfanyl]-N-phenylacetamide](/img/structure/B11538489.png)
![4-chloro-N-[(Z)-(4-chloro-3-nitrophenyl)methylidene]-3-(6-methyl-1,3-benzoxazol-2-yl)aniline](/img/structure/B11538503.png)
![N-(4-{[2-(1,1-dioxido-1,2-benzothiazol-3-yl)-1-(phenylcarbonyl)hydrazinyl]sulfonyl}phenyl)acetamide](/img/structure/B11538517.png)
![Ethyl 2-amino-4-[4-(methylsulfanyl)phenyl]-5-oxo-1-(4-sulfamoylphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B11538518.png)
![4-bromo-2-chloro-6-[(E)-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11538525.png)
![Ethyl 6'-amino-5-chloro-5'-cyano-2'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3'-carboxylate](/img/structure/B11538529.png)
